
Tert-butyl (3-morpholinophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-morpholinophenyl)carbamate is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
Tert-butyl (3-morpholinophenyl)carbamate serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the preparation of lacosamide, an anticonvulsant medication used to treat epilepsy. The synthesis involves the reaction of N-BOC-D-serine with benzylamine to yield the desired carbamate derivative, which can then be further processed into active pharmaceutical ingredients (APIs) .
Synthesis Overview
- Starting Materials : N-BOC-D-serine, benzylamine
- Key Reagents : Isobutyl chlorocarbonate, N-methylmorpholine
- Yield : Reported yields exceed 90% under optimized conditions .
The compound exhibits several biological activities that make it a candidate for further pharmacological studies:
Antimalarial Activity
Recent studies have identified this compound as an inhibitor of aspartate transcarbamoylase (ATCase), an enzyme crucial for the growth of malaria parasites. It was found to selectively inhibit the enzyme in Plasmodium falciparum while showing minimal effects on human homologs, indicating its potential as a lead compound for antimalarial drug development .
Neuroprotective Effects
In vitro studies have demonstrated that derivatives of this compound can protect neuronal cells from oxidative stress and inflammation. Specifically, these compounds reduced pro-inflammatory cytokine levels in astrocytes exposed to amyloid beta peptides, suggesting a role in neuroprotection .
Case Studies
Several case studies highlight the effectiveness and versatility of this compound in various therapeutic contexts:
Case Study 1: Antimalarial Drug Development
A series of experiments were conducted to evaluate the efficacy of this compound derivatives against blood-stage malaria parasites. The most potent inhibitors demonstrated EC50 values in the low micromolar range and showed no cytotoxicity against human lymphocytes at concentrations up to 100 μM .
Case Study 2: Anti-inflammatory Activity
A study synthesized a range of tert-butyl carbamate derivatives and assessed their anti-inflammatory properties using the carrageenan-induced rat paw edema model. Compounds derived from this compound exhibited significant inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl N-(3-morpholin-4-ylphenyl)carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)16-12-5-4-6-13(11-12)17-7-9-19-10-8-17/h4-6,11H,7-10H2,1-3H3,(H,16,18) |
InChI Key |
UHKREFXDJPATMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)N2CCOCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.